4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1019176-99-8
VCID: VC4145632
InChI: InChI=1S/C21H25N5O4S2/c22-31(27,28)17-6-4-16(5-7-17)10-11-23-21-15-24-20-14-18(8-9-19(20)25-21)32(29,30)26-12-2-1-3-13-26/h4-9,14-15H,1-3,10-13H2,(H,23,25)(H2,22,27,28)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NCCC4=CC=C(C=C4)S(=O)(=O)N
Molecular Formula: C21H25N5O4S2
Molecular Weight: 475.58

4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide

CAS No.: 1019176-99-8

Cat. No.: VC4145632

Molecular Formula: C21H25N5O4S2

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide - 1019176-99-8

Specification

CAS No. 1019176-99-8
Molecular Formula C21H25N5O4S2
Molecular Weight 475.58
IUPAC Name 4-[2-[(6-piperidin-1-ylsulfonylquinoxalin-2-yl)amino]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C21H25N5O4S2/c22-31(27,28)17-6-4-16(5-7-17)10-11-23-21-15-24-20-14-18(8-9-19(20)25-21)32(29,30)26-12-2-1-3-13-26/h4-9,14-15H,1-3,10-13H2,(H,23,25)(H2,22,27,28)
Standard InChI Key MQFJJFDTYSMQSO-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NCCC4=CC=C(C=C4)S(=O)(=O)N

Introduction

Synthesis

The synthesis of compounds like 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A general pathway includes:

  • Formation of the Quinoxaline Core:

    • Condensation of o-phenylenediamine with a dicarbonyl compound (e.g., glyoxal).

  • Introduction of the Piperidinyl Sulfonyl Group:

    • Reaction with sulfonyl chlorides and piperidine under basic conditions to yield the piperidinylsulfonyl derivative.

  • Attachment of the Benzenesulfonamide Moiety:

    • Coupling reactions using sulfonamides and appropriate linkers to form the final product.

The process often requires purification steps such as recrystallization or chromatography to ensure high purity.

Protein Kinase Inhibition

This compound has been identified as a potential modulator of protein kinases, particularly those involved in cellular signaling pathways:

  • It may inhibit serum and glucocorticoid-regulated kinase 1 (SGK1), which plays a role in cell survival, ion transport, and inflammation .

Anticancer Potential

Sulfonamide derivatives with quinoxaline scaffolds have demonstrated cytotoxic effects against various cancer cell lines:

  • They exhibit selective inhibition of tumor growth by interfering with key signaling pathways .

Antimicrobial Activity

Quinoxaline-containing sulfonamides have shown antibacterial and antifungal properties:

  • Effective against pathogens like Staphylococcus aureus and Escherichia coli .

Cancer Treatment

Quinoxaline-based compounds have been explored for their anticancer properties due to their ability to:

  • Induce apoptosis in cancer cells.

  • Inhibit tumor proliferation by targeting specific kinases .

Anti-inflammatory Uses

By modulating SGK1 activity, this compound could be useful in managing inflammatory diseases such as arthritis or rheumatism .

Antimicrobial Applications

Its antimicrobial activity positions it as a candidate for treating infections resistant to conventional antibiotics .

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